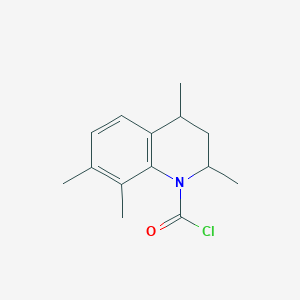
1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide is a quaternary ammonium compound with a pyridine ring structure It is characterized by the presence of five methyl groups and a nitro group attached to the pyridine ring, along with an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide typically involves the nitration of a pentamethylpyridine precursor followed by quaternization with an iodide source. The general steps are as follows:
Nitration: Pentamethylpyridine is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the pyridine ring.
Quaternization: The nitrated product is then reacted with an alkylating agent, such as methyl iodide, under suitable conditions to form the quaternary ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: The major product is 1,2,3,4,6-Pentamethyl-5-aminopyridin-1-ium iodide.
Oxidation: Products include carboxylic acids or other oxidized forms of the methyl groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The quaternary ammonium structure allows it to interact with cell membranes and other negatively charged biomolecules, potentially disrupting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,6-Pentamethylpyridine: Lacks the nitro group and iodide counterion.
1,2,3,4,6-Pentamethyl-5-aminopyridin-1-ium iodide: Contains an amino group instead of a nitro group.
1,2,3,4,6-Pentamethyl-5-nitropyridine: Does not have the quaternary ammonium structure.
Uniqueness
1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide is unique due to its combination of a nitro group and a quaternary ammonium structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
| 102975-32-6 | |
Molekularformel |
C10H15IN2O2 |
Molekulargewicht |
322.14 g/mol |
IUPAC-Name |
1,2,3,4,6-pentamethyl-5-nitropyridin-1-ium;iodide |
InChI |
InChI=1S/C10H15N2O2.HI/c1-6-7(2)10(12(13)14)9(4)11(5)8(6)3;/h1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JMSJNPFYPJHMMM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C(=C([N+](=C1C)C)C)[N+](=O)[O-])C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


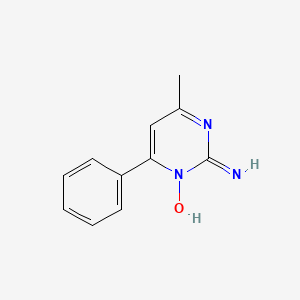

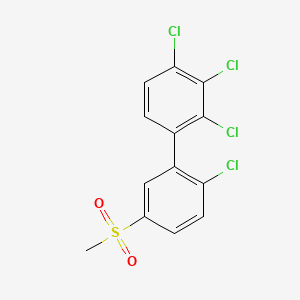
![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)

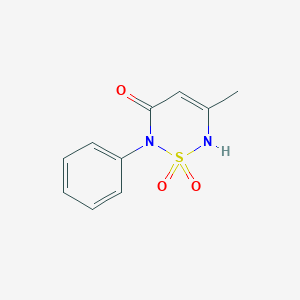
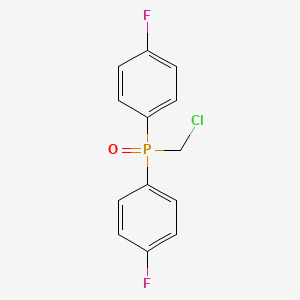
![[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-](/img/structure/B14336382.png)
